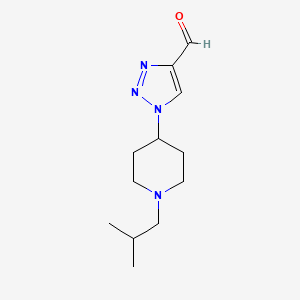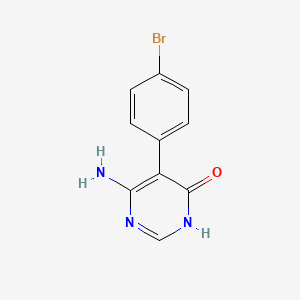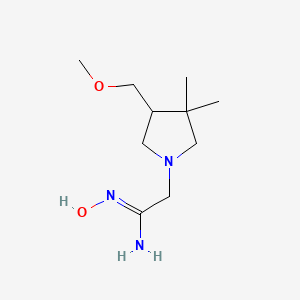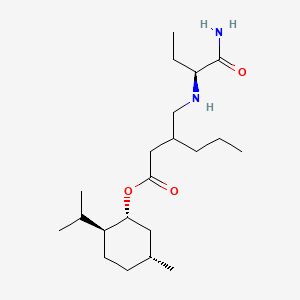
3-((4-Aminopyridin-2-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Aminopyridin-2-yl)amino)benzoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminopyridin-2-yl)amino)benzoic acid typically involves the reaction of 4-aminopyridine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and flow rates to optimize the production of this compound .
化学反応の分析
Types of Reactions
3-((4-Aminopyridin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group yields the corresponding amino compound .
科学的研究の応用
3-((4-Aminopyridin-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the production of dyes and pigments due to its ability to form stable complexes with metals
作用機序
The mechanism of action of 3-((4-Aminopyridin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death .
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: Similar in structure but lacks the pyridine ring.
3-Aminobenzoic acid: Similar but lacks the pyridine ring and has the amino group in a different position.
4-((3-Aminopyridin-2-yl)amino)benzoic acid: A closely related compound with similar properties
Uniqueness
3-((4-Aminopyridin-2-yl)amino)benzoic acid is unique due to the presence of both the pyridine ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
3-[(4-aminopyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O2/c13-9-4-5-14-11(7-9)15-10-3-1-2-8(6-10)12(16)17/h1-7H,(H,16,17)(H3,13,14,15) |
InChIキー |
HNJPCKXNRPKGJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)





